molecular formula C21H16BrFN2O4 B11594524 (5E)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B11594524
M. Wt: 459.3 g/mol
InChI Key: YOSVVGRKYBCWEJ-LICLKQGHSA-N
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Description

(5E)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated methoxyphenyl group, a fluorophenyl group, and an imidazolidine-2,4-dione core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom to the methoxyphenyl ring.

    Alkyne Addition: Addition of the prop-2-yn-1-yloxy group to the brominated methoxyphenyl ring.

    Formation of Imidazolidine-2,4-Dione Core: This step involves the cyclization of appropriate intermediates to form the imidazolidine-2,4-dione core.

    Final Coupling: Coupling of the fluorophenyl group with the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The bromine atom in the methoxyphenyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C21H16BrFN2O4

Molecular Weight

459.3 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C21H16BrFN2O4/c1-3-8-29-19-15(22)9-13(11-18(19)28-2)10-17-20(26)25(21(27)24-17)12-14-6-4-5-7-16(14)23/h1,4-7,9-11H,8,12H2,2H3,(H,24,27)/b17-10+

InChI Key

YOSVVGRKYBCWEJ-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Br)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Br)OCC#C

Origin of Product

United States

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